molecular formula C12H17N3O3 B2355029 N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1797714-97-6

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2355029
CAS No.: 1797714-97-6
M. Wt: 251.286
InChI Key: QELNPIAKWSNGJI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.3 g/mol.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 2,4-dimethoxypyrimidine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-17-11-9(7-13-12(15-11)18-2)14-10(16)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELNPIAKWSNGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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